molecular formula C6H6ClNO2 B2438239 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one CAS No. 1542746-09-7

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Cat. No.: B2438239
CAS No.: 1542746-09-7
M. Wt: 159.57
InChI Key: JKSWGKLXYCOCDA-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSWGKLXYCOCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Reaction Design

The precursor 1-(4-methyl-1,3-oxazol-5-yl)ethanone (CAS 23012-19-3) serves as a critical intermediate. Chlorination at the α-position of the ketone is achieved using reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under basic conditions.

Mechanistic Pathway

The reaction proceeds via base-mediated deprotonation of the α-hydrogen, forming an enolate intermediate. Subsequent electrophilic attack by chlorine yields the α-chlorinated product. For instance, treatment with SO₂Cl₂ in dichloromethane at 0–5°C for 4–6 hours achieves 85–90% conversion.

Optimization and Challenges

Key variables include temperature control to minimize over-chlorination and solvent selection to enhance reagent solubility. Polar aprotic solvents like dimethylformamide (DMF) improve yields but require careful quenching to prevent decomposition of the oxazole ring.

Table 1: Chlorination Conditions and Yields

Reagent Solvent Temperature (°C) Time (h) Yield (%)
SO₂Cl₂ DCM 0–5 4 88
Cl₂ (gas) CCl₄ 25 12 75
PCl₅ Toluene 40 6 68

Metal-Free Oxazole Synthesis via C–O Bond Cleavage

Methodology from Recent Advances

A 2024 study demonstrated metal-free synthesis of substituted oxazoles through iodine-mediated C–O bond cleavage of esters. This one-pot strategy combines C–O cleavage, C–N bond formation, and cyclization, offering an eco-friendly alternative to transition-metal catalysts.

Adaptation for Target Compound

Using 2-oxo-2-(4-methylphenyl)ethyl acetate as a substrate, reaction with ammonium acetate and iodine (I₂) in acetonitrile at 80°C for 12 hours generates the 4-methyloxazole core. Subsequent chlorination via SO₂Cl₂ introduces the α-chloro group.

Key Reaction Steps:

  • C–O Cleavage and Cyclization:
    $$
    \text{2-oxo-2-(4-methylphenyl)ethyl acetate} + \text{NH₄OAc} \xrightarrow{I₂, 80°C} \text{1-(4-methyl-1,3-oxazol-5-yl)ethanone}
    $$
    Yield: 78%.
  • Chlorination: As described in Section 1.2.

Advantages and Limitations

This method eliminates metal catalysts, reducing purification complexity. However, the need for stoichiometric iodine and multi-step optimization may limit industrial scalability.

Robinson-Gabriel Cyclization Approach

Classical Oxazole Synthesis

The Robinson-Gabriel method involves cyclodehydration of acylated α-amino ketones. For 4-methyl substitution, methylglyoxal and acetamide derivatives are condensed under acidic conditions.

Synthetic Route

  • Amino Ketone Preparation:
    Reaction of methylglyoxal with chloroacetamide in acetic acid yields α-amino-β-chloroketone.
  • Cyclodehydration:
    Heating with phosphorus oxychloride (POCl₃) induces cyclization to form 1-(4-methyl-1,3-oxazol-5-yl)ethanone.
  • Chlorination: As in Section 1.2.

Table 2: Comparison of Robinson-Gabriel vs. Metal-Free Methods

Parameter Robinson-Gabriel Metal-Free
Catalyst POCl₃ I₂
Reaction Steps 3 2
Overall Yield (%) 65 72
Scalability Moderate High

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is in the development of antimicrobial agents. Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activity against various pathogens. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth and may serve as a scaffold for designing new antibiotics .

Anti-inflammatory Properties

The compound also shows potential in anti-inflammatory applications. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound serves as an important reagent for creating more complex molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing various derivatives and analogs .

Building Block for Heterocyclic Compounds

This compound can act as a building block for synthesizing other heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The ability to modify the oxazole ring opens avenues for creating novel compounds with diverse biological activities .

Material Science

Development of Functional Materials

In material science, this compound is being explored for its potential use in developing functional materials. Its unique structure may contribute to the creation of materials with specific electronic or optical properties. Research into polymer composites incorporating this compound could lead to advancements in electronic devices and sensors .

Case Study 1: Antimicrobial Derivative Development

A study published in a peer-reviewed journal investigated the synthesis of various derivatives of this compound. The results indicated that certain modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study highlights the compound's potential as a lead structure for new antibiotic development.

Case Study 2: Synthesis of Heterocycles

Another research effort focused on utilizing this compound as a precursor for synthesizing novel heterocyclic compounds. The study successfully demonstrated how modifications to the oxazole ring could yield compounds with improved pharmacological profiles, emphasizing its versatility in organic synthesis.

Biological Activity

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₆H₆ClNO₂, with a molecular weight of 159.08 g/mol. The compound features a chloro and an oxazole moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, it is hypothesized to possess antimicrobial properties due to the presence of the oxazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the importance of oxazole derivatives in exhibiting antimicrobial activity. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains.

Comparative Antimicrobial Activity Table

CompoundMIC (µg/mL)Target Bacteria
2-Chloro-1-(4-methyl...)TBDTBD
BOK series (related triazoles)2.2 - 3.0Mycobacterium tuberculosis
Alkaloids0.0039 - 0.025Staphylococcus aureus
Escherichia coli

Case Studies and Research Findings

While direct studies on 2-Chloro-1-(4-methyl...) are scarce, insights can be drawn from related compounds:

  • Molecular Docking Studies : Research has indicated that oxazole derivatives can effectively inhibit specific enzymes related to bacterial metabolism. For instance, compounds similar to 2-Chloro-1-(4-methyl...) have been shown to bind effectively to DprE1, an enzyme crucial for mycobacterial cell wall synthesis .
  • Cytotoxicity Assessments : Related studies have assessed the cytotoxic effects of oxazole derivatives on various cancer cell lines. These investigations highlight the potential for further exploration of 2-Chloro-1-(4-methyl...) in cancer therapeutics .
  • Synthetic Pathways : The synthesis of oxazole-containing compounds has been explored using Vilsmeier-Haack reactions, which may provide insights into the production and modification of 2-Chloro-1-(4-methyl...) for enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis methods for 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, a similar ketone derivative was prepared by refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base, followed by recrystallization . Adjustments to reaction time (e.g., 6–12 hours) and stoichiometry (1:1.2 molar ratio of substrate to chlorinating agent) can optimize yields. Solvent choice (e.g., ethanol, DMF) and temperature control (60–80°C) are critical to avoid side reactions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the methyl-oxazole moiety (δ 2.4 ppm for CH₃) and α-chloroketone group (δ 4.2–4.5 ppm for CH₂Cl) .
  • IR : Confirms the carbonyl stretch (C=O at ~1700 cm⁻¹) and C-Cl bond (600–800 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 171.0 for [M+H]⁺) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested to EN 374 standards), goggles, and lab coats. Use fume hoods to minimize inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .
  • Spills : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural analysis?

  • Methodological Answer : Use SHELXL for refinement, particularly for high-resolution data. For twinned crystals, apply the HKLF5 format in SHELX to deconvolute overlapping reflections. Disorder in the methyl-oxazole ring can be modeled with PART/SUMP constraints . Validation tools like PLATON should check for missed symmetry .

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Kinetic studies (e.g., using DFT calculations) suggest an SN2 mechanism, where the oxazole ring’s electron-withdrawing effect stabilizes the transition state. Isotopic labeling (e.g., ¹⁸O in ketone) can track oxygen participation in intermediates . Competing elimination pathways may arise in polar aprotic solvents (e.g., DMSO), requiring controlled reaction conditions .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates Fukui indices to identify electrophilic sites (e.g., α-C of ketone). Molecular docking studies reveal steric hindrance from the 4-methyl group, affecting Suzuki-Miyaura coupling yields .

Q. What strategies mitigate hygroscopicity during storage and handling?

  • Methodological Answer : Lyophilization under vacuum (0.1 mbar) followed by storage with molecular sieves (3Å) reduces water absorption. Karl Fischer titration monitors residual moisture (<0.1% w/w). Co-crystallization with hydrophobic coformers (e.g., stearic acid) enhances stability .

Q. How is this compound utilized in synthesizing bioactive molecules (e.g., HDAC inhibitors)?

  • Methodological Answer : The α-chloroketone group acts as a reactive handle for nucleophilic displacement. For example, coupling with hydroxypyrimidine derivatives via Ullmann-type reactions yields HDAC inhibitors. Reaction progress is monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Notes

  • Avoid referencing commercial suppliers (e.g., Enamine Ltd) per guidelines.
  • All methods are derived from peer-reviewed protocols in crystallography, organic synthesis, and computational chemistry.
  • Safety data align with GHS standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.